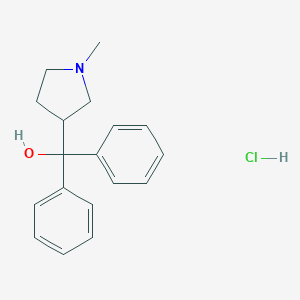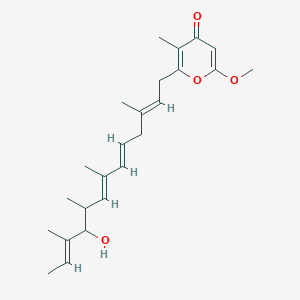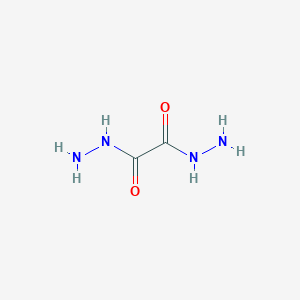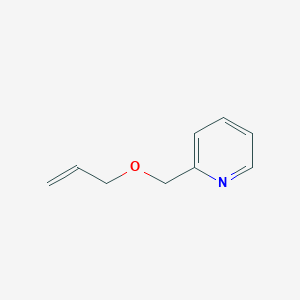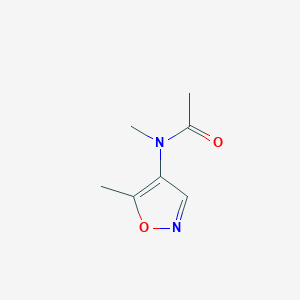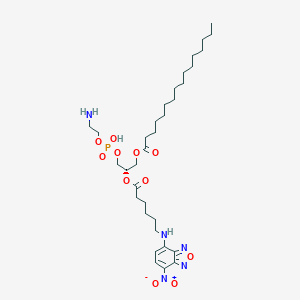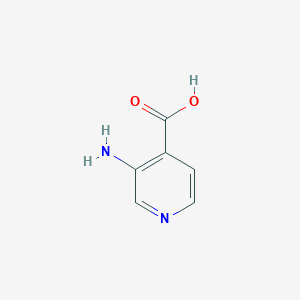
Darunavir-d9
Overview
Description
Darunavir-d9 (DRV-d9) is a powerful antiretroviral drug used in the treatment of HIV-1 infection. It is a non-nucleoside reverse transcriptase inhibitor (NNRTI), which works by blocking the activity of the HIV-1 reverse transcriptase enzyme. DRV-d9 has been found to be effective in suppressing HIV-1 replication, and is a critical component of combination antiretroviral therapy (cART).
Scientific Research Applications
Therapeutic Drug Monitoring : A study developed a specific antibody with high affinity for Darunavir, supporting therapeutic drug monitoring in plasma during therapy (Darwish et al., 2020).
HIV-1 Protease Inhibitor : Darunavir is a promising inhibitor of HIV-1 protease, particularly for the treatment of drug-resistant HIV/AIDS (Kovalevsky et al., 2006).
Central Nervous System Penetration : Darunavir effectively suppresses HIV replication in the central nervous system and is detectable in cerebrospinal fluid and plasma (Yilmaz et al., 2009).
Potent Antiviral Activity : Darunavir shows potent antiviral activity against both wild-type and multidrug-resistant HIV-1 strains (Rittweger & Arastéh, 2007).
High Genetic Barrier : Darunavir has a high genetic barrier to resistance, making it effective in preserving treatment options in HIV-infected, treatment-experienced individuals (Tremblay, 2008).
Combination Therapy for HIV : Darunavir combined with other medications (such as cobicistat, emtricitabine, and tenofovir alafenamide) shows excellent efficacy and tolerability for the treatment of HIV infection (Spagnuolo et al., 2018).
Potential for SARS-CoV-2 Treatment : Darunavir, combined with other antiviral therapies, has shown effectiveness in treating SARS-CoV-2 coronavirus (Costanzo et al., 2020).
Pharmacokinetics in Overweight Patients : A study aimed to determine the plasma concentration of Darunavir in overweight HIV-infected patients receiving antiretroviral therapy (Poupard et al., 2012).
Binding Interactions : Darunavir preferentially binds to the hydrophobic cavity in site II' of bovine serum albumin, a major carrier protein in HIV therapy (Shi et al., 2018).
Analytical Methods : High-performance liquid chromatography (HPLC) and capillary electrophoresis methods have been developed to accurately determine Darunavir concentrations in plasma and tablets (Takahashi et al., 2007; Kogawa et al., 2014).
Interaction with Other Drugs : Ritonavir, another HIV drug, has been shown to increase Darunavir absorption by inhibiting intestinal P-glycoprotein (Holmstock et al., 2010).
Mechanism of Action
Target of Action
Darunavir-d9, like its parent compound Darunavir, primarily targets the human immunodeficiency virus (HIV) protease . This enzyme plays a crucial role in the life cycle of the HIV virus, being responsible for the cleavage of the viral polyprotein into individual functional proteins that are necessary for the virus to replicate .
Mode of Action
This compound inhibits the HIV protease by binding to its active site . This binding prevents the protease from cleaving the viral polyprotein, thereby inhibiting the replication of the virus . Darunavir is said to have a dual mode of action: it binds to the dimeric active site of the HIV protease and prevents the dimerization by binding to the HIV protease monomer . The binding of this compound to the HIV protease is facilitated by a number of hydrogen bonds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the HIV life cycle . By inhibiting the HIV protease, this compound prevents the maturation of the virus, which is a crucial step in the viral life cycle . This results in the production of immature, non-infectious viral particles .
Pharmacokinetics
This compound, like Darunavir, is primarily metabolized by cytochrome P450 3A (CYP3A) isoenzymes . It is often co-administered with low-dose ritonavir, which is an inhibitor of CYP3A isoenzymes. This co-administration pharmacologically enhances Darunavir, resulting in increased plasma concentrations and allowing for a lower daily dose . The terminal elimination half-life (t1/2) of Darunavir is 15 hours in the presence of ritonavir .
Result of Action
The primary result of this compound’s action is the significant decrease in viral load and the increase in CD4 cell counts . This leads to a decrease in the morbidity and mortality of HIV infection .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its action. Ritonavir, a CYP3A inhibitor, is often co-administered with this compound to increase its plasma concentrations . Additionally, the presence of HIV-1 strains resistant to more than one protease inhibitor can influence the efficacy of this compound .
Safety and Hazards
Safety measures include avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Biochemical Analysis
Biochemical Properties
Darunavir-d9 plays a crucial role in inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of infectious HIV particles. By binding to the active site of HIV-1 protease, this compound prevents the cleavage of viral polyproteins into functional proteins, thereby inhibiting viral replication. The interaction between this compound and HIV-1 protease involves hydrogen bonding and hydrophobic interactions, which stabilize the inhibitor-enzyme complex . Additionally, this compound has been shown to interact with other biomolecules such as α1-acid glycoprotein, which affects its pharmacokinetics .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly those infected with HIV. By inhibiting HIV-1 protease, this compound disrupts the viral life cycle, leading to a reduction in viral load and an increase in CD4+ T-cell counts. This results in improved immune function and a decrease in the progression of acquired immunodeficiency syndrome (AIDS). This compound also influences cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of HIV-1 protease and other cellular proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of HIV-1 protease, where it forms a stable inhibitor-enzyme complex. This binding prevents the protease from cleaving viral polyproteins, thereby inhibiting the production of mature viral particles. The interaction between this compound and HIV-1 protease is characterized by hydrogen bonding, hydrophobic interactions, and electrostatic forces . Additionally, this compound may influence gene expression by modulating the activity of transcription factors and other regulatory proteins involved in the viral life cycle .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound on cellular function and viral replication have been observed to change over time. This compound exhibits high stability and resistance to metabolic degradation, which contributes to its prolonged activity in vitro and in vivo. Long-term studies have shown that this compound maintains its inhibitory effects on HIV-1 protease and viral replication over extended periods, with minimal degradation . The development of resistance mutations in HIV-1 protease can reduce the efficacy of this compound over time .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, this compound effectively inhibits HIV-1 protease and reduces viral load without causing significant toxicity. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a minimum effective dose is required to achieve significant antiviral activity, while doses above this threshold do not proportionally increase efficacy but may increase the risk of adverse effects .
Metabolic Pathways
This compound is primarily metabolized by the cytochrome P450 enzyme CYP3A4, which catalyzes its oxidation and subsequent conjugation with glucuronic acid. The deuterium substitution in this compound enhances its metabolic stability by reducing the rate of oxidation, leading to prolonged activity and reduced clearance . This compound also interacts with other enzymes and cofactors involved in its metabolism, which can affect its pharmacokinetics and pharmacodynamics .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is primarily transported by passive diffusion and active transport mediated by membrane transporters such as P-glycoprotein. This compound also binds to plasma proteins, including α1-acid glycoprotein, which affects its distribution and bioavailability . The localization and accumulation of this compound within cells are influenced by its interactions with cellular transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with HIV-1 protease and other cellular proteins. This compound may also localize to specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . The activity and function of this compound are influenced by its subcellular localization, which determines its accessibility to HIV-1 protease and other biomolecules involved in the viral life cycle .
Properties
IUPAC Name |
[(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2S,3R)-4-[(4-aminophenyl)sulfonyl-[1,1,2,3,3,3-hexadeuterio-2-(trideuteriomethyl)propyl]amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37N3O7S/c1-18(2)15-30(38(33,34)21-10-8-20(28)9-11-21)16-24(31)23(14-19-6-4-3-5-7-19)29-27(32)37-25-17-36-26-22(25)12-13-35-26/h3-11,18,22-26,31H,12-17,28H2,1-2H3,(H,29,32)/t22-,23-,24+,25-,26+/m0/s1/i1D3,2D3,15D2,18D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBJHOAVZSMMDJ-SYUAEXFJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2COC3C2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])N(C[C@H]([C@H](CC1=CC=CC=C1)NC(=O)O[C@H]2CO[C@@H]3[C@H]2CCO3)O)S(=O)(=O)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37N3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
556.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






